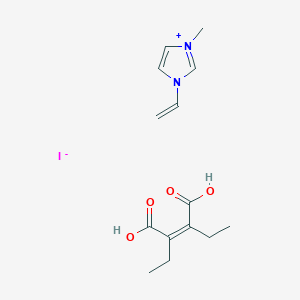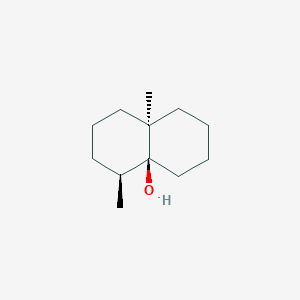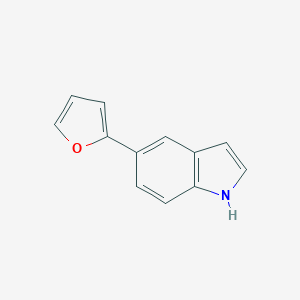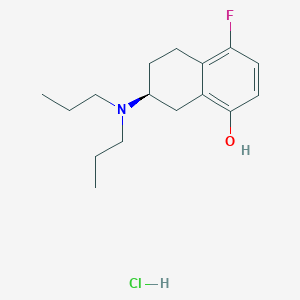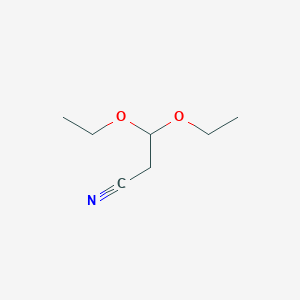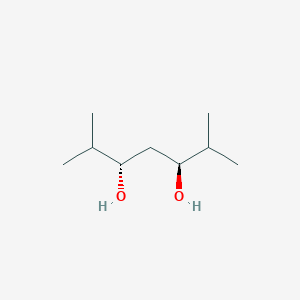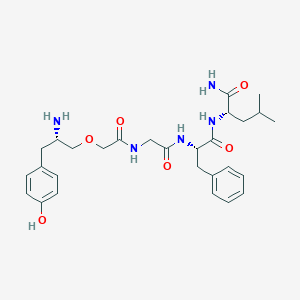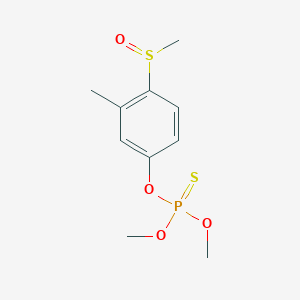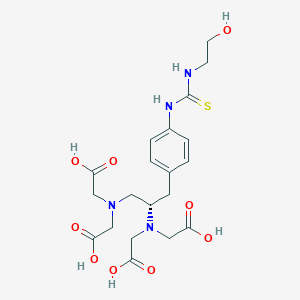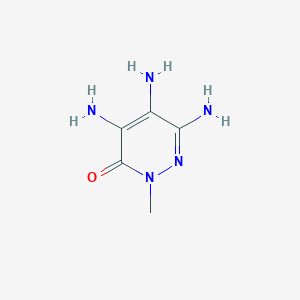
4,5,6-Triamino-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Triamino-2-methylpyridazin-3(2H)-one, also known as TAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyridazine, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. TAP has three amino groups attached to the pyridazine ring, making it a triamino compound.
作用机制
The mechanism of action of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one varies depending on its application. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses by interfering with their viral DNA synthesis. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one inhibits the growth of weeds and fungi by disrupting their metabolic pathways, specifically by inhibiting the activity of the enzyme dihydrofolate reductase.
生化和生理效应
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to have both biochemical and physiological effects. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to inhibit the growth of weeds and fungi. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have toxic effects on some organisms, such as fish and bacteria, which may limit its use in certain applications.
实验室实验的优点和局限性
The advantages of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to be stable under a wide range of conditions, making it suitable for use in different experimental setups. However, the limitations of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its potential toxicity to some organisms and the need for further studies to determine its safety and efficacy in different applications.
未来方向
There are several future directions for research on 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one for different types of cancer and viral infections. In agriculture, further studies are needed to determine the efficacy and safety of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a herbicide and fungicide. In materials science, further studies are needed to explore the potential applications of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a fluorescent probe and as a precursor for the synthesis of other compounds. Overall, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
合成方法
The synthesis of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazine-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then oxidized to form 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. The yield of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
科学研究应用
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
属性
CAS 编号 |
132635-22-4 |
|---|---|
产品名称 |
4,5,6-Triamino-2-methylpyridazin-3(2H)-one |
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC 名称 |
4,5,6-triamino-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H9N5O/c1-10-5(11)3(7)2(6)4(8)9-10/h6-7H2,1H3,(H2,8,9) |
InChI 键 |
OZCUNFVCMWOEDG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
规范 SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
同义词 |
3(2H)-Pyridazinone, 4,5,6-triamino-2-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



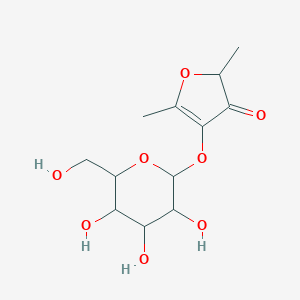
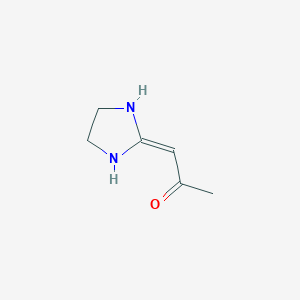
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
